molecular formula C21H20S2 B188779 (Bis(benzylthio)methyl)benzene CAS No. 5418-20-2

(Bis(benzylthio)methyl)benzene

Cat. No.: B188779
CAS No.: 5418-20-2
M. Wt: 336.5 g/mol
InChI Key: BEEFCYOEIGRSEM-UHFFFAOYSA-N
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Description

(Bis(benzylthio)methyl)benzene is a synthetic organosulfur compound that serves as a versatile building block and intermediate in advanced chemical research. Its molecular structure, featuring a central benzene ring with a bis(benzylthio)methyl functional group, makes it a valuable scaffold for developing more complex molecules in materials science and medicinal chemistry. This reagent is particularly significant for studies involving sulfur chemistry, ligand design, and the synthesis of functionalized aromatic compounds. Researchers utilize it to explore new synthetic pathways and create novel compounds with potential applications in various non-clinical fields. The product is supplied with high purity and consistency to ensure reliable experimental results. This compound is intended for Research Use Only and is not classified as a medical device or for in vitro diagnostic use. It is not approved for human or veterinary therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5418-20-2

Molecular Formula

C21H20S2

Molecular Weight

336.5 g/mol

IUPAC Name

[benzylsulfanyl(phenyl)methyl]sulfanylmethylbenzene

InChI

InChI=1S/C21H20S2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

BEEFCYOEIGRSEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC(C2=CC=CC=C2)SCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC(C2=CC=CC=C2)SCC3=CC=CC=C3

Other CAS No.

5418-20-2

Origin of Product

United States

Synthetic Methodologies for Bis Benzylthio Methyl Benzene and Its Derivatives

Direct Synthetic Routes to Bis(benzylthio)methyl-Substituted Arenes

Direct routes to these compounds typically involve the formation of the geminal bis(benzylthio) group on an aromatic ring. The most common method is the acid-catalyzed reaction between an aromatic aldehyde and benzyl (B1604629) thiol.

The formation of symmetric dithioacetals, such as (bis(benzylthio)methyl)benzene, is most commonly accomplished through the condensation of an aldehyde with two equivalents of a thiol. wikipedia.org This reaction involves the nucleophilic attack of the thiol on the carbonyl carbon of the aldehyde, typically catalyzed by a Brønsted or Lewis acid, proceeding through a hemithioacetal intermediate. wikipedia.orgcsic.es

A variety of catalytic systems have been developed to promote this transformation efficiently. Aromatic aldehydes can be successfully converted to their corresponding dithioacetal derivatives using benzyl thiol in the presence of catalysts like trichloroacetic acid in sodium dodecyl sulfate (B86663) (SDS) micelles, tetrachlorosilane, or lithium bromide (LiBr) under solvent-free conditions. researchgate.net Other effective catalysts include iodine, hafnium trifluoromethanesulfonate, and tungstophosphoric acid. organic-chemistry.org A photo-organocatalytic protocol utilizing thioxanthenone and visible light has also been reported for the synthesis of thioacetals from aldehydes and benzyl mercaptan. rsc.org For instance, the reaction of 3-methoxysalicylaldehyde with benzyl mercaptan in the presence of concentrated hydrochloric acid yields the corresponding 2-hydroxy-3-methoxyphenyl[bis(benzylthio)]methane in high yield. iucr.org

Catalyst/ReagentSubstrateThiolConditionsYieldReference(s)
Ms₂OAromatic AldehydesThiophenols-Good to Medium mdpi.com
Conc. HCl3-MethoxysalicylaldehydeBenzyl MercaptanRoom Temp83% iucr.org
Trichloroacetic Acid/SDSAromatic AldehydesBenzyl Thiol-Excellent researchgate.net
IodineAldehydesThiolsMild- organic-chemistry.org
Thioxanthenone/LightAldehydeBenzyl MercaptanHousehold Bulbs89% rsc.org

This table summarizes various catalytic systems for the synthesis of bis(benzylthio)methyl-substituted arenes via condensation reactions.

Beyond the direct condensation of aldehydes and thiols, alternative methods have been developed that avoid the use of volatile and odorous thiols. One notable strategy involves a one-pot, thiol-free synthesis starting from benzyl halides. scispace.com In this approach, a starting material like benzyl bromide is first reacted with potassium thioacetate (B1230152) (PTA). Subsequent in-situ deprotection of the acetyl group with a base like potassium carbonate generates a sulfide (B99878) nucleophile, which then reacts with another electrophile to form the thioether. scispace.com This methodology has been successfully applied to the synthesis of various bis(benzylthio) derivatives from dibromides. scispace.com For example, 1,4-bis((benzylthio)methyl)benzene can be prepared from 1,4-bis(bromomethyl)benzene (B118104) using this thiol-free approach. scispace.comrsc.org

Condensation Reactions Involving Benzylic Thiol Equivalents

Synthesis of Oxygenated Derivatives: Sulfoxides and Sulfones of Bis(benzylthio) Systems

The sulfur atoms in bis(benzylthio) systems can be selectively oxidized to form the corresponding sulfoxides and sulfones. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. organic-chemistry.org

A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). For example, the oxidation of 1,2-bis(4-methylbenzylthio)benzene with m-CPBA can yield the corresponding sulfoxide (B87167). rsc.orgrsc.org Oxone® (potassium peroxymonosulfate) is another effective oxidant. It has been used to convert sulfides to sulfones in a methanol/water solvent system. rsc.org A one-pot method has been developed where benzyl bromide is converted to a sulfide and then selectively oxidized to the sulfoxide using Oxone® in the same pot. scispace.com The selective formation of the sulfoxide over the sulfone in this system is attributed to the in-situ formation of a sulfur-bromine bond, which reduces the reactivity of the sulfur atom towards further oxidation. scispace.com General methods for oxidizing sulfides to sulfones often employ reagents like hydrogen peroxide in the presence of catalysts such as niobium carbide. organic-chemistry.org

Starting SulfideOxidizing AgentProductReference(s)
1,2-Bis(4-methylbenzylthio)benzenem-CPBA1,2-Bis(4-methylbenzylthio)benzene s-oxide rsc.org, rsc.org
Generic SulfideOxone®Sulfone rsc.org
in situ generated SulfideOxone®/KBrSulfoxide (Selective) scispace.com
Generic SulfideH₂O₂/Niobium CarbideSulfone organic-chemistry.org

This table highlights different reagents for the oxidation of bis(benzylthio) systems to their sulfoxide and sulfone derivatives.

Preparation of Structurally Modified Analogues of this compound

The synthetic methodologies can be extended to create analogues with modifications to both the central aromatic scaffold and the peripheral benzyl groups.

The condensation reaction between an aldehyde and a thiol is broadly applicable to a range of aromatic aldehydes, allowing for the synthesis of analogues with different polycyclic or substituted aromatic cores. A notable example is the synthesis of 9-[bis(benzylsulfanyl)methyl]anthracene, which is prepared from 9-anthraldehyde (B167246) and benzyl mercaptan. nih.gov This demonstrates that sterically hindered and polycyclic aromatic aldehydes are viable substrates for creating these complex thioacetals. Similarly, the synthesis of 1,4-bis((benzylthio)methyl)benzene showcases the functionalization of a benzene (B151609) ring at two positions. rsc.org The general applicability of thioacetal formation suggests that other aromatic backbones, such as biphenyl, could be incorporated by using the corresponding aldehyde (e.g., biphenyl-4-carboxaldehyde). wikipedia.orgresearchgate.net

Modifications can also be readily introduced to the benzyl groups of the thioether. This is typically achieved by using a substituted benzyl thiol or benzyl halide in the synthesis. For instance, 1,2-bis(4-methylbenzylthio)benzene s-oxide was prepared using 4-methylbenzyl chloride, indicating that substituted benzyl units can be easily incorporated. rsc.orgrsc.org Studies have shown that substituted benzyl mercaptans, including those with both electron-donating and electron-withdrawing groups, are well-tolerated in condensation reactions to form thioacetals. mdpi.com This allows for the synthesis of a wide array of analogues with functionalized benzyl groups, providing a route to fine-tune the steric and electronic properties of the molecule.

Mechanistic Studies of Chemical Transformations Involving the Bis Benzylthio Methyl Benzene Moiety

Pathways of Thioacetal Cleavage and Subsequent Reactivity

The cleavage of the carbon-sulfur bonds in (bis(benzylthio)methyl)benzene is a key transformation that regenerates a carbonyl group, in this case, benzaldehyde (B42025). This deprotection can be initiated through different mechanisms, primarily catalyzed by acids or triggered by oxidation.

The hydrolysis of thioacetals like this compound in the presence of a Brønsted acid is a fundamental reaction. nstl.gov.cn Kinetic studies on analogous benzaldehyde diaryl thioacetals in aqueous perchloric acid indicate that the reaction proceeds through an A1 mechanism. rsc.orgrsc.org This pathway involves a series of equilibrium and rate-determining steps, leading to the formation of benzaldehyde and two equivalents of benzylthiol.

The A1 mechanism commences with the rapid and reversible protonation of one of the nucleophilic sulfur atoms by the acid catalyst. almerja.com This is followed by the rate-determining step: the unimolecular cleavage of the protonated carbon-sulfur bond. This cleavage results in the formation of a resonance-stabilized thiocarbenium ion and one molecule of benzylthiol. The thiocarbenium ion is then attacked by a water molecule, a nucleophile present in the aqueous medium, to form a hemithioacetal intermediate after deprotonation. The process repeats—protonation of the remaining sulfur atom, loss of a second molecule of benzylthiol, and attack by water—to ultimately yield benzaldehyde. masterorganicchemistry.com The in situ generation of benzylthiol is an intrinsic part of this hydrolytic cleavage.

Table 1: Key Steps in the Acid-Catalyzed Hydrolysis of this compound

Step Description Intermediates/Products
1 Reversible protonation of a sulfur atom. Protonated thioacetal
2 Rate-determining C-S bond cleavage (unimolecular). Thiocarbenium ion, Benzylthiol
3 Nucleophilic attack by water on the thiocarbenium ion. Protonated hemithioacetal
4 Deprotonation. Hemithioacetal
5 Reversible protonation of the second sulfur atom. Protonated hemithioacetal
6 C-S bond cleavage. Protonated benzaldehyde, Benzylthiol

| 7 | Deprotonation. | Benzaldehyde |

An alternative pathway for cleaving the thioacetal linkage involves oxidation. This method is particularly useful as thioacetals are generally stable under many acidic and basic conditions. jove.com The proposed mechanism for oxidative cleavage involves two critical steps. researchgate.net The first is the oxidation of one of the thioether sulfur atoms to a sulfoxide (B87167). researchgate.net This oxidation facilitates the cleavage of the adjacent C-S bond, as the sulfoxide group is a better leaving group than the original thioether.

This C-S bond scission generates two key species: a reactive thiocarbenium intermediate and a sulfenic acid. researchgate.net The thiocarbenium ion subsequently undergoes hydrolysis in the presence of water to produce the corresponding aldehyde (benzaldehyde) and a free thiol (benzylthiol). researchgate.net The generated thiol can be further oxidized under the reaction conditions to form a disulfide, such as dibenzyl disulfide. researchgate.net

Table 2: Proposed Steps in the Oxidative Cleavage of this compound

Step Description Intermediates/Products
1 Oxidation of one sulfur atom. Thioacetal S-oxide (Sulfoxide)
2 Cleavage of the C-S(O) bond. Thiocarbenium ion, Sulfenic acid
3 Hydrolysis of the thiocarbenium ion. Benzaldehyde, Benzylthiol

| 4 | (Optional) Further oxidation of the thiol product. | Dibenzyl disulfide |

Acid-Catalyzed Hydrolysis and In Situ Thiol Generation

Formation and Chemical Behavior of Dithia Dication Intermediates

Under strongly oxidative conditions, the this compound moiety can lead to the formation of highly reactive dithia dication intermediates. These transient species are central to understanding the more complex reactivity patterns of thioacetals beyond simple hydrolysis.

The formation of a dithioacetal dication can be envisioned as proceeding through a single-electron transfer (SET) mechanism. core.ac.uk Stepwise oxidation, first to a radical cation and then to a dication, generates a highly electrophilic species. The formation of analogous long-lived, sulfur-stabilized carbodications has been observed in superacid solutions for related polythia compounds. acs.org For this compound, the resulting dication would be a highly reactive and transient species. Its high reactivity stems from the two positive charges stabilized by the sulfur atoms, making the central carbon atom extremely susceptible to nucleophilic attack. These dications are considered highly reactive transient species that are difficult to isolate but play a crucial role in the reaction mechanism. psgcas.ac.in

Due to their high reactivity, intermediates like dithia dications are often studied through trapping experiments. psgcas.ac.innih.gov In these experiments, an external reagent (a "trap") is added to the reaction to intercept the transient species and form a stable, observable product. psgcas.ac.in The nature of the trapping agent determines the final product, allowing for the diversification of the molecular structure.

If water is present, it acts as a nucleophilic trap, leading to the hydrolysis products as previously discussed. acs.org However, if other nucleophiles like alcohols are used, they can trap the dication to form different acetal-like products. This methodology provides a powerful tool for both mechanistic elucidation and synthetic diversification. psgcas.ac.in The ability to trap these intermediates confirms their existence and provides insight into their chemical nature.

Table 3: Examples of Trapping Reactions for Dithia Dication Intermediates

Trapping Agent (Nucleophile) Potential Product Type
Water (H₂O) Aldehyde (via hydrolysis)
Alcohols (R-OH) O,S-Acetal derivatives
Thiols (R-SH) Trithioorthoester derivatives

Generation of Highly Reactive Transient Species (e.g., Benzodithiete Equivalents)

Nucleophilic and Electrophilic Interactions at the Sulfur Centers

The sulfur atoms in the this compound moiety are the primary sites of electronic interaction that initiate its chemical transformations. The lone pairs of electrons on the sulfur atoms give them a predominantly nucleophilic character. libretexts.org

This nucleophilicity is evident in the first step of acid-catalyzed hydrolysis, where a sulfur atom attacks a proton. rsc.orgrsc.org It is also demonstrated in the reaction of thioacetals with alkylating agents. The sulfur atom can act as a nucleophile, attacking an electrophilic carbon, such as in an alkyl halide, to form a ternary sulfonium (B1226848) salt. almerja.comlibretexts.org This transformation is significant because the resulting sulfonium group is an excellent leaving group, which can be used to further activate the thioacetal for other reactions. libretexts.org

While the sulfur atoms are primarily nucleophilic, their environment can induce electrophilic interactions. For instance, in the sulfonium salt formed by alkylation, the sulfur atom bears a positive charge, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. libretexts.org Furthermore, the oxidation of the thioether to a sulfoxide or sulfone withdraws electron density, making the sulfur atom itself electrophilic and capable of reacting with nucleophiles.

Advanced Structural Characterization and Conformational Analysis of Bis Benzylthio Methyl Benzene Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the dithioacetal framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

In ¹H NMR, the single proton of the dithioacetal group (S-CH-S) is highly characteristic and for the methoxyphenol derivative, appears as a singlet at approximately 5.13 ppm. iucr.org The methylene (B1212753) protons (CH₂) of the two benzyl (B1604629) groups are diastereotopic and appear as two distinct doublets, in this case at 3.79 ppm and 3.64 ppm, with a geminal coupling constant of about 13.1 Hz. The aromatic protons of the benzyl and phenyl rings typically resonate in the region of 7.0 to 7.4 ppm. iucr.orgpnrjournal.com

In ¹³C NMR spectroscopy, the carbon of the dithioacetal group (S-CH-S) is found at approximately 44.8 ppm for the analyzed derivative. iucr.org The methylene carbons of the benzyl groups resonate at around 36.7 ppm. The various aromatic carbons appear in the expected downfield region of ~110-147 ppm. iucr.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a (Bis(benzylthio)methyl)benzene Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Ar-H (Phenyl/Benzyl)7.19 - 7.26 (multiplet)126.9 - 146.5 iucr.org
S-CH -S (Methine)5.13 (singlet)44.8 iucr.org
S-CH₂ -Ph (Methylene)3.64, 3.79 (doublets, J≈13.1 Hz)36.7 iucr.org

Data is for 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol in CDCl₃.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of a this compound derivative would be expected to show several key absorption bands.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. vscht.cz In contrast, aliphatic C-H stretching from the methylene (CH₂) and methine (CH) groups occurs just below 3000 cm⁻¹. vscht.cz The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings produce characteristic absorptions in the 1400-1600 cm⁻¹ region. vscht.czupi.edu The C-S stretching vibration for aryl thioethers is often found in the 670-715 cm⁻¹ range, though these bands can be weak and difficult to definitively assign. upi.eduwiley.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Reference
Aromatic C-H Stretch3000 - 3100Medium to Weak vscht.cz
Aliphatic C-H Stretch2850 - 3000Medium vscht.cz
Aromatic C=C Stretch1400 - 1600Medium to Weak vscht.czupi.edu
Aryl C-S Stretch670 - 715Weak upi.eduwiley.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. savemyexams.com For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molar mass.

The fragmentation of such molecules is often dominated by cleavages at the weak C-S bonds and the formation of stable carbocations. A primary fragmentation pathway for aromatic compounds containing a benzyl group is the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91. youtube.com This is typically the base peak in the spectrum. Other significant fragmentation pathways would involve the loss of a benzylthio radical (•SCH₂Ph) or a benzyl radical (•CH₂Ph).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway Reference
322[C₂₁H₂₂S₂]⁺Molecular Ion [M]⁺
231[C₁₄H₁₃S]⁺Loss of a benzyl radical [M - •CH₂Ph]⁺ followed by rearrangement libretexts.org
201[C₁₄H₁₃S]⁺Loss of a benzylthio radical [M - •SCH₂Ph]⁺ miamioh.edu
91[C₇H₇]⁺Cleavage to form benzyl cation, which rearranges to the stable tropylium ion youtube.com

X-ray Crystallographic Analysis of Dithioacetal Frameworks

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Solid-State Molecular Conformations and Bond Geometries

Crystallographic studies of derivatives such as 9-[bis(benzylsulfanyl)methyl]anthracene and 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol reveal key details about the dithioacetal framework. iucr.orgnih.gov The S-C-S bond angle within the dithioacetal core is a key parameter and has been observed to be around 107.8° to 110.9°, values that are wider than in some related structures but narrower than in unsubstituted bis(benzylsulfanyl)methane. nih.gov The C-S bond lengths are typically in the range of 1.81 to 1.82 Å. iucr.org

Table 4: Selected Bond Geometries for Dithioacetal Derivatives from X-ray Crystallography

Parameter Value (for 9-[bis(benzylsulfanyl)methyl]anthracene) Value (for 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol) Reference
S-C-S Bond Angle110.93 (6)°107.76 (10)° nih.gov
C-S Bond Lengths-1.8132 (12) Å, 1.8189 (12) Å iucr.org
Dihedral Angles (Benzyl Ring to Central Ring)49.21 (4)°, 58.79 (5)°35.38 (6)°, 79.77 (6)° iucr.orgnih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···π Interactions, Hydrogen Bonding)

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In dithioacetal derivatives, these interactions can include conventional hydrogen bonds, if suitable functional groups are present, as well as weaker interactions like C-H···π and S···S contacts.

In the crystal structure of 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol, a phenolic hydroxyl group allows for the formation of an intermolecular O-H···S hydrogen bond, which links molecules into chains. iucr.org The geometry of this interaction, with an H···S distance of 2.44 Å and an O-H···S angle of 139.0°, is indicative of a significant directional interaction. iucr.org

C-H···π interactions are also crucial in determining the crystal packing. rsc.org These interactions, where a C-H bond acts as a weak acid to donate electron density to the electron-rich π-system of an aromatic ring, are frequently observed. researchgate.netrsc.org In the crystal structure of 9-[bis(benzylsulfanyl)methyl]anthracene, short C-H···π contacts are noted, and in the methoxyphenol derivative, C-H···π interactions are observed between benzylic methylene groups and the π-cloud of an adjacent aromatic ring. iucr.orgresearchgate.net These weak but numerous interactions collectively stabilize the three-dimensional supramolecular architecture. researchgate.net The potential for S···S interactions also exists, although their contribution to stabilization is often debated and depends heavily on molecular orientation, with dispersion forces being the primary source of attraction. aip.orgresearchgate.net

Table 5: Hydrogen-Bond Geometry for a Dithioacetal Derivative

D–H···A d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°) Reference
O-H···S2.44 (2)3.1315 (13)139.0 (17) iucr.org

Data is for 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol.

Conformational Dynamics and Stereochemical Considerations

The conformational flexibility and stereochemical properties of this compound are dictated by the rotational freedom around its multiple single bonds and the spatial arrangement of its constituent groups. The molecule's dynamic behavior in solution is a complex interplay of steric and electronic effects that govern the population of various conformational isomers.

Rotational Isomerism and Conformational Preferences

The rotation around the C-S bonds is particularly significant. Similar to other acyclic thioacetals, the molecule is expected to favor staggered conformations to minimize torsional strain. Analysis of the C(methine)-S bonds suggests that the relative orientations of the benzylthio groups can be described by anti and gauche arrangements. Due to the steric bulk of the benzyl groups, it is hypothesized that conformers minimizing the interaction between these groups and the central phenyl ring would be lower in energy.

Computational studies on analogous, simpler dithioacetals often show that the lowest energy conformations are those that balance the gauche and anomeric effects with steric repulsion. For this compound, the steric hindrance between the two large benzylthio moieties and the phenyl group attached to the central carbon is a dominant factor. The molecule likely adopts a conformation that orients the bulky benzyl groups away from each other.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy would be the ideal technique to study these dynamic processes. oxfordsciencetrove.com By analyzing spectra at various temperatures, it would be possible to observe the coalescence of signals as the rate of interconversion between different conformers increases, allowing for the calculation of the energy barriers to rotation. slideshare.netuvic.caresearchgate.net In the absence of specific experimental data for the title compound, a qualitative assessment of the rotational barriers can be made. The rotation around the S-CH₂ bonds is expected to have a relatively low barrier, while rotation involving the bulkier phenyl and benzyl groups would be more hindered.

Table 1: Illustrative Major Rotational Axes and Expected Conformational Influences

Rotational Bond Involved Groups Primary Influencing Factors Expected Relative Barrier
C(aryl)-C(methine) (C₆H₅) - CH(SR)₂ Steric hindrance between the phenyl ring and the two sulfur atoms/benzyl groups. Moderate
C(methine)-S Ph-CH - S(CH₂Ph) Gauche/anti interactions between the C-H, C-S, and C-Ph bonds. Anomeric effects may play a minor role. Moderate to High
S-C(methylene) CH - S - CH₂(Ph) Torsional strain, gauche interactions between the methine proton and the benzyl ring. Low to Moderate

Stereochemical Analysis

From a stereochemical perspective, this compound possesses interesting features. The central methine carbon (CH) is prochiral. While the molecule itself is achiral due to the presence of a plane of symmetry in certain conformations, the two benzylthio groups are chemically equivalent, as are the two benzyl groups.

However, the two methylene protons within each benzyl group (-SCH₂Ph) are diastereotopic. This is because the methine carbon, while not a stereocenter itself, is a prochiral center. Substitution of one of the methylene protons with another group (e.g., deuterium) would create a stereocenter at that methylene carbon. Consequently, in an achiral solvent, these diastereotopic protons are expected to be chemically non-equivalent and should, in principle, give rise to distinct signals in the ¹H NMR spectrum. They would typically appear as a pair of doublets (an AB quartet) due to geminal coupling, provided the conformational exchange is slow on the NMR timescale.

The equivalence of the two benzylthio groups can be broken if the rotation around the C(aryl)-C(methine) bond is sufficiently slow, or if the molecule adopts a stable, asymmetric conformation. In such a scenario, the two sulfur atoms and the two benzyl groups would become diastereotopic, leading to more complex NMR spectra.

Table 2: Analysis of Proton Environments in this compound

Proton(s) Chemical Environment Expected NMR Signal Pattern (in achiral solvent) Stereochemical Relationship
Methine H -CH(S)₂- Singlet (or triplet if coupled to adjacent protons, which are absent) Prochiral center proton
Methylene Hₐ, Hₑ -S-CH₂-Ph AB quartet (two doublets) Diastereotopic
Phenyl H's (central ring) C₆H₅-CH- Multiplets (ortho, meta, para) Dependent on rotational averaging

Theoretical and Computational Chemistry Approaches to Bis Benzylthio Methyl Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional structure, stability, and distribution of electrons within (bis(benzylthio)methyl)benzene.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular properties of organic compounds, including those containing sulfur. nih.govrsc.orgresearchgate.net DFT calculations could be employed to determine the optimized geometry of this compound, predicting key bond lengths, bond angles, and dihedral angles. This would reveal the preferred spatial arrangement of the benzyl (B1604629) and phenyl groups, which is crucial for understanding its interactions and reactivity.

For a molecule like this compound, DFT calculations would likely focus on a functional like B3LYP, paired with a basis set such as 6-31G(d) or larger, to provide a good balance between accuracy and computational cost. The results would yield the equilibrium structure corresponding to a minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d))

ParameterAtom Pair/GroupPredicted Value
Bond Length (Å)C(sp³)-S1.83
Bond Length (Å)S-C(benzyl)1.80
Bond Length (Å)C(aromatic)-C(aromatic)1.39 - 1.40
Bond Angle (°)C-S-C103.5
Bond Angle (°)S-C(sp³)-S112.0
Dihedral Angle (°)C(benzyl)-S-C(sp³)-S~180 (anti-periplanar)

Note: These values are illustrative and based on typical bond lengths and angles for similar structural motifs.

Ab Initio Methods for High-Accuracy Calculations

For even higher accuracy, particularly for energetic properties, ab initio methods can be utilized. acs.orgaip.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov While computationally more demanding, these methods are the gold standard for calculating reaction energies, conformational energy differences, and thermochemical properties like enthalpies of formation. nih.govnist.gov

In the context of this compound, CCSD(T) calculations could be used to precisely determine the rotational barriers around the C-S bonds and to investigate the subtle energetic differences between various conformers. This information is vital for understanding the molecule's dynamic behavior in solution.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. chemaxon.com

DFT calculations are routinely used to predict both NMR chemical shifts and vibrational frequencies. chemaxon.comresearchgate.net For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework. chemaxon.com This approach has shown suitability for predicting the NMR spectra of organosulfur compounds. chemaxon.com By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR chemical shifts that often show excellent agreement with experimental data. nih.govacs.orgacs.org

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental Infrared (IR) and Raman spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumNucleus/GroupPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H NMRCH (methine)5.1
¹H NMRCH₂ (benzyl)4.0
¹H NMRC₆H₅ (aromatic)7.2 - 7.4
¹³C NMRCH (methine)55
¹³C NMRCH₂ (benzyl)38
¹³C NMRC (aromatic)127 - 138
IR FrequencyC-S stretch680 - 710
IR FrequencyAromatic C-H stretch3030 - 3100

Note: These are representative values. Actual shifts and frequencies would be influenced by the specific computational method, basis set, and solvent model used.

Analysis of Molecular Orbitals and Charge Distribution

Understanding the distribution of electrons and the nature of molecular orbitals is key to predicting a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ajchem-a.com The energy and localization of these orbitals provide insight into the molecule's reactivity. The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, highlighting sites for nucleophilic attack. ajchem-a.com

For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-systems of the benzene (B151609) rings. The LUMO would likely be a π* orbital distributed over one of the aromatic rings. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. ajchem-a.com

Table 3: Hypothetical FMO Properties for this compound

OrbitalPredicted Energy (eV)Primary Localization
HOMO-5.8Sulfur lone pairs, Phenyl π-orbitals
LUMO-0.5Phenyl/Benzyl π* orbitals
HOMO-LUMO Gap5.3-

Note: Energy values are illustrative and depend heavily on the level of theory.

Natural Bond Orbital (NBO) Analysis of Bonding and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into a picture of localized bonds and lone pairs, which aligns closely with chemical intuition. uni-muenchen.detandfonline.comuni-rostock.de This method provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. uni-rostock.de

Table 4: Hypothetical Natural Atomic Charges and NBO Interactions

AtomNatural Charge (e)Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
S-0.15LP(1) Sσ* C(sp³)-C(phenyl)~ 2.5
C (methine)+0.10σ C-Hσ* C-S~ 1.8
C (benzyl)-0.20LP(1) Sσ* C(benzyl)-C(aromatic)~ 3.0

Note: Values are hypothetical, intended to illustrate the type of data obtained from an NBO analysis.

Computational Modeling of Reaction Mechanisms and Transition States

The formation of this compound, a geminal dithioacetal, typically proceeds through the reaction of benzaldehyde (B42025) with two equivalents of benzyl mercaptan, often catalyzed by a Lewis or Brønsted acid. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of this reaction, identifying key intermediates and transition states.

Key Steps in the Acid-Catalyzed Formation of this compound:

Protonation/Lewis Acid Coordination: The reaction initiates with the activation of the benzaldehyde carbonyl group by an acid catalyst, increasing its electrophilicity.

First Nucleophilic Attack: A molecule of benzyl mercaptan attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

Proton Transfer and Dehydration: A series of proton transfers facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized thionium (B1214772) ion.

Second Nucleophilic Attack: A second molecule of benzyl mercaptan attacks the thionium ion, forming the final this compound product.

Computational studies can determine the activation energy for each step, thereby identifying the rate-determining step of the reaction. For similar reactions, the dehydration step to form the carbocation-like intermediate is often found to be the slowest. scirp.org

Table 1: Calculated Energetic Parameters for a Representative Thiol-Michael Addition

The following table presents calculated free-energy data for the second thiol-Michael addition of methanethiol (B179389) to a vinyl thioether (VTE), which is analogous to the second nucleophilic attack in thioacetal formation. These values illustrate the energy changes involved in forming the thioacetal-like product (TA) via a transition state (TS).

Reactant SystemΔG° (kcal/mol)ΔG°,≠ (kcal/mol)
VTE + Methanethiol-5.010.2

This data is for an analogous system and is used here for illustrative purposes. The values represent the standard Gibbs free energy of reaction (ΔG°) and the Gibbs free energy of activation (ΔG°,≠). Source: Adapted from related computational studies on thiol-yne reactions. researchgate.net

The transition states in these reactions are highly transient structures where bonds are partially formed and broken. DFT calculations can predict the geometry of these transition states, providing crucial information about the stereochemical outcome of the reaction. For example, in related systems, transition state calculations have been used to explain the selectivity of nucleophilic additions.

Elucidation of Supramolecular Interactions via Computational Methods (e.g., Hirshfeld Surface Analysis)

Supramolecular interactions are the non-covalent forces that dictate how molecules pack in the solid state and interact in solution. For this compound, these interactions are primarily driven by the aromatic rings and the sulfur atoms. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. mdpi.com

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular interactions.

For aromatic sulfur-containing compounds like this compound, the key supramolecular interactions are expected to be:

π-π Stacking: Interactions between the phenyl and benzyl aromatic rings.

C-H···π Interactions: The hydrogen atoms of the benzyl and phenyl groups can interact with the π-systems of adjacent molecules.

S···π Interactions: The sulfur atoms can interact with the aromatic rings.

S-H···S and C-H···S Hydrogen Bonds: While less common, these weak hydrogen bonds can also play a role in the crystal packing, as seen in studies of benzyl mercaptan dimers. researchgate.net

H···H Contacts: Van der Waals interactions between hydrogen atoms on the peripheries of the molecules are also significant.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Aromatic Sulfide (B99878)

While a specific Hirshfeld surface analysis for this compound is not published, the table below shows typical contributions of different intermolecular contacts for a related aromatic sulfur compound, illustrating the relative importance of various interactions.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H45.2
C···H / H···C25.8
S···H / H···S12.5
C···C (π-π)8.3
S···C / C···S5.1
S···S3.1

This data is representative of aromatic sulfur compounds and is provided for illustrative purposes. The exact percentages will vary for this compound. Source: Compiled from data on similar molecular structures. rsc.orgmdpi.com

The fingerprint plot, a 2D representation derived from the Hirshfeld surface, provides a summary of the intermolecular contacts. Sharp "spikes" on the fingerprint plot are characteristic of specific, directional interactions like hydrogen bonds, while more diffuse regions represent van der Waals contacts. For this compound, the fingerprint plot would be expected to show features corresponding to the π-π stacking and C-H···π interactions, which are crucial for the stability of its crystal lattice. Computational studies on related systems have demonstrated the power of these methods in understanding the packing of molecules and the resulting material properties. iucr.org

Synthetic Applications and Methodological Advancements Enabled by Bis Benzylthio Methyl Benzene Derivatives

Utilization as Precursors for Controlled Thiol Generation in Situ

The volatile and malodorous nature of thiols, such as benzylthiol, presents significant practical challenges in the laboratory. To circumvent these issues, researchers have developed stable, non-volatile precursor molecules that can generate the required thiol in situ under specific reaction conditions. This approach not only improves the laboratory environment but also offers greater control over the reaction by releasing the nucleophilic thiol only when needed.

Compounds containing the bis(benzylthio) functionality are excellent candidates for odorless thiol equivalents. These precursors are typically stable solids or non-volatile liquids that can be handled without the unpleasant smell associated with free thiols. The core principle involves the cleavage of the C-S bonds under specific, often mild, conditions to release the active thiol species directly into the reaction mixture.

For instance, research has shown that various 2-[bis(alkylthio)methylene] derivatives can serve as effective and odorless thiol sources. researchgate.net The cleavage of these compounds, often initiated by a base like sodium hydroxide (B78521) in ethanol, generates thiolate anions in situ. researchgate.net These anions are then immediately available to participate in subsequent transformations, such as nucleophilic additions or substitutions. researchgate.net Similarly, silylated thiols have been developed as odorless synthetic equivalents of benzyl (B1604629) mercaptan and benzenethiol, which release the free thiol upon protodesilylation. researchgate.net While direct studies on (bis(benzylthio)methyl)benzene as a thiol equivalent are not prominent, its structure suggests it could function similarly, releasing benzylthiol upon cleavage. This strategy is part of a broader effort to develop more environmentally benign and user-friendly synthetic methods. jst.go.jp

The thia-Michael addition, or conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-S bond-forming reaction in organic synthesis. researchgate.netsrce.hr The use of odorless thiol precursors is particularly advantageous in this context. Research has demonstrated the utility of compounds like 3-[bis(benzylthio)methylene]pentane-2,4-dione as odorless equivalents for benzylthiol in thia-Michael additions. researchgate.net When promoted by an acid, this precursor cleaves, and the in situ generated benzylthiol undergoes facile conjugate addition to various α,β-unsaturated ketones, affording β-keto sulfides in good yields. researchgate.net

Table 1: Thia-Michael Addition using Benzylthio-Containing Precursors

Precursor/Sulfur Source Michael Acceptor Catalyst/Conditions Product Type Yield Reference
3-[Bis(benzylthio)methylene]pentane-2,4-dione α,β-Unsaturated Ketones p-Dodecylbenzenesulfonic acid (DBSA), aqueous β-Keto Sulfide (B99878) Good researchgate.net
2-[Bis(alkylthio)methylene]-3-oxo-N-o-tolylbutanamides α,β-Unsaturated Carbonyls NaOH, EtOH β-Keto Sulfide Very High researchgate.net
N-Benzoyl-2-(benzylthio)-5-benzyl-1,5-dihydro-4H-imidazol-4-one Bis(phenylsulfonyl)ethylene Squaramide C1, CH₂Cl₂ Michael Adduct 88% nih.govacs.org

Role as Odorless Thiol Equivalents in Organic Transformations

Intermediates in the Formation of Novel Heterocyclic Compounds

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry and materials science. The benzylthio group, as part of a larger molecule, can be a key functional handle for the construction of these ring systems. While direct examples detailing the use of this compound for heterocycle synthesis are not widely reported, related compounds demonstrate the synthetic potential.

For example, N-acyl hydantoin (B18101) surrogates bearing a 2-(benzylthio) group have been instrumental in the enantioselective synthesis of complex quaternary hydantoins. nih.govacs.org The benzylthio group in these starting materials is retained in the final heterocyclic product, where it can be used for further synthetic modifications. In other work, the synthesis of 3-(benzylthio)chromones has been achieved, showcasing the incorporation of the benzylthio moiety into a chromone (B188151) skeleton. researchgate.net

Furthermore, the synthesis of diverse bis-heterocyclic compounds often involves building blocks containing sulfur. researchgate.netnih.govd-nb.info For instance, the reaction of bromoketones with nucleophiles like 2-aminobenzimidazole (B67599) can lead to the formation of annulated heterocyclic systems. d-nb.info A recent report describes the ribosomal incorporation of N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine, a molecule with a related substitution pattern, to create complex bicyclic peptide libraries, highlighting the utility of such motifs in constructing advanced molecular architectures. researcher.life These examples underscore the role of benzylthio-containing molecules as versatile intermediates for accessing a wide range of valuable heterocyclic structures.

Table 2: Examples of Heterocycles Synthesized from Benzylthio-Containing Precursors

Precursor/Intermediate Reaction Type Resulting Heterocycle Reference
N-Benzoyl-2-(benzylthio)-5-isobutyl-1,5-dihydro-4H-imidazole-4-one Catalytic Conjugate Addition Quaternary Hydantoin nih.gov
o-Hydroxyphenyl enaminones Cascade Annulation 3-(Benzylthio)chromone researchgate.net
N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine Ribosomal Incorporation & Cyclization Bicyclic Peptide researcher.life

Contributions to Cascade and Multi-Component Organic Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving resources. researchgate.nettcichemicals.comscielo.br These processes rely on a sequence of compatible reactions where the product of one step becomes the substrate for the next. The in situ generation of a reactive species, such as a thiol from a precursor like this compound, is an ideal entry point into such sequences.

The utility of thiols in cascade reactions is well-documented. For instance, a domino aza-Michael/thia-Michael/aldol sequence has been developed for the synthesis of polyfunctionalized δ-lactams. mdpi.com In this process, a thiol is added to an intermediate, triggering a cascade that rapidly builds molecular complexity. mdpi.com Another example involves thiol-mediated cascade reactions of indole-tethered ynones to produce functionalized quinolines through a dearomatizing spirocyclization/ring expansion sequence. whiterose.ac.uk

In the realm of MCRs, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions represent a powerful tool. Research on the hybrid ligand bis(2-(benzylthio)ethyl)amine, a structural relative of this compound, has shown its effectiveness in forming copper complexes that catalyze a three-component reaction between benzyl chloride, sodium azide, and phenylacetylene (B144264) to produce 1,2,3-triazoles. researchgate.net This highlights how the thioether functionalities can play a crucial role in catalysis, facilitating complex transformations. The potential to use this compound or its derivatives as precursors for a thiol component in a cascade or MCR remains a promising area for future synthetic exploration.

Table 3: Illustrative Cascade Reaction Involving a Thiol Component

Reaction Name Starting Materials Key Steps Final Product Reference
Aza-Michael/Thia-Michael/Aldol Domino N-Alkoxyacrylamide, Enal, Thiophenol 1. Aza-Michael Addition2. Thia-Michael Addition3. Intramolecular Aldol Cyclization Polysubstituted δ-Lactam mdpi.com

Q & A

Q. What are the standard synthetic protocols for preparing (bis(benzylthio)methyl)benzene and related HWE-type reagents?

The synthesis involves a two-step procedure: (1) reacting methyl 2-(dimethoxyphosphoryl)acetate with benzylthiol groups under Garegg–Samuelsson conditions (triphenylphosphine, iodine, and imidazole) to replace phosphorus–oxygen bonds with phosphorus–sulfur bonds, and (2) isolating the product via chromatography. This method is adaptable for creating analogous reagents with varied sulfur-containing substituents .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key analytical methods include:

  • NMR spectroscopy : To verify phosphorus–sulfur bond formation and monitor reaction progress.
  • HPLC or GC-MS : To assess purity and rule out byproducts.
  • Elemental analysis : To confirm stoichiometry. Detailed characterization data (e.g., 31^{31}P NMR, 1^{1}H NMR) should be reported in the experimental section, with supplementary information provided for reproducibility .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a Horner–Wadsworth–Emmons (HWE) reagent for stereoselective synthesis of α,β-unsaturated esters. The reagent enables diastereodivergent outcomes (E/Z selectivity) depending on reaction conditions, making it valuable for constructing complex olefin-containing molecules .

Advanced Research Questions

Q. How can stereoselectivity (E/Z ratio) be controlled in HWE reactions using this compound?

The E/Z ratio is modulated by adjusting the molar ratio of NaHMDS to the HWE reagent:

  • E-selectivity (up to 100:0) : Use excess NaHMDS (1.3 eq) relative to the reagent (1.1 eq).
  • Z-selectivity (up to 2:98) : Reverse the ratio (1.3 eq reagent, 1.1 eq NaHMDS). Mechanistic studies suggest that excess base favors deprotonation pathways leading to E-olefins, while excess reagent promotes alternative intermediates for Z-olefins .

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound with diverse aldehydes?

Q. How can functional groups in this compound be modified to expand its reactivity?

Key modifications include:

  • Oxidation : Convert benzylthio groups to sulfoxides/sulfones using controlled oxidants (e.g., mCPBA), altering electronic properties.
  • Reduction : Cleave sulfur bonds under reductive conditions (e.g., Raney Ni) to generate thiol intermediates for further functionalization. Such modifications require inert atmospheres (N2_2/Ar) to prevent undesired side reactions .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model:

  • Transition-state geometries for E/Z pathways.
  • Electronic effects of substituents on aldehyde partners.
  • Solvent interactions using implicit solvation models. Validate predictions with kinetic isotopic effect (KIE) studies or Hammett plots .

Q. How can researchers ensure reproducibility when scaling up syntheses involving this compound?

Critical steps include:

  • Strict control of reagent stoichiometry and addition rates.
  • Detailed reporting of reaction conditions (e.g., temperature gradients, stirring speed).
  • Independent replication by multiple team members. Publish full experimental protocols, including spectral data and purity thresholds, in supporting information .

Methodological Guidance

Q. What analytical techniques troubleshoot low yields in HWE reactions with this reagent?

  • In-situ monitoring : Use 31^{31}P NMR to track reagent consumption.
  • Byproduct identification : Employ LC-MS or MALDI-TOF to detect phosphorothioate intermediates.
  • Kinetic profiling : Vary reaction timepoints to identify degradation pathways .

Q. How should researchers document conflicting data in publications?

  • Clearly tabulate all experimental conditions and outcomes.
  • Discuss potential sources of error (e.g., moisture sensitivity, aldehyde purity).
  • Provide raw data in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.